3-Fluoro-4-hydrazino-benzenesulfonamide
Overview
Description
3-Fluoro-4-hydrazino-benzenesulfonamide is an organic compound with the molecular formula C6H8FN3O2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a fluorine atom at the third position and a hydrazino group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydrazino-benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 3-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the fourth position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Hydrazination: The amino group is converted to a hydrazino group by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-hydrazino-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Benzenesulfonamides: Formed through nucleophilic substitution.
Scientific Research Applications
3-Fluoro-4-hydrazino-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer and bacterial infections.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydrazino-benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Protein Interactions: It can form covalent bonds with specific amino acid residues in proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a hydrazino group.
4-Hydrazinobenzenesulfonamide: Lacks the fluorine substitution.
3-Fluoro-4-hydrazinylbenzenesulfonamide: Another name for the same compound.
Uniqueness
3-Fluoro-4-hydrazino-benzenesulfonamide is unique due to the presence of both fluorine and hydrazino groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydrazino group allows for versatile chemical modifications .
Biological Activity
3-Fluoro-4-hydrazino-benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic targets, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular pathways. Notably, it has been identified as an inhibitor of carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in biological systems. The inhibition of CAs can lead to significant therapeutic effects in conditions such as glaucoma and certain types of cancer .
Enzyme Inhibition
Research indicates that this compound demonstrates potent inhibitory effects on several isoforms of carbonic anhydrase, including hCA I and hCA II. The inhibition constants (Ki) for these interactions have been reported in various studies, showcasing the compound's efficacy:
Isoform | Ki (nM) |
---|---|
hCA I | 567.6 |
hCA II | 132.9 |
hCA IX | 52.8 |
These values indicate that the compound is particularly effective against hCA IX, which is often overexpressed in tumors .
Antimicrobial Activity
In addition to its effects on carbonic anhydrases, this compound has shown antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, with promising results indicating its potential as an antimicrobial agent.
Study on Anticancer Activity
A significant study explored the anticancer potential of this compound by evaluating its effects on tumor cell lines. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, particularly against breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
Evaluation of Antimicrobial Efficacy
Another study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited substantial inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain tested. This suggests that the compound could be a candidate for developing new antimicrobial therapies .
Properties
IUPAC Name |
3-fluoro-4-hydrazinylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O2S/c7-5-3-4(13(9,11)12)1-2-6(5)10-8/h1-3,10H,8H2,(H2,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSRHQBHQWPDNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448811 | |
Record name | 3-Fluoro-4-hydrazino-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606126-17-4 | |
Record name | 3-Fluoro-4-hydrazino-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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